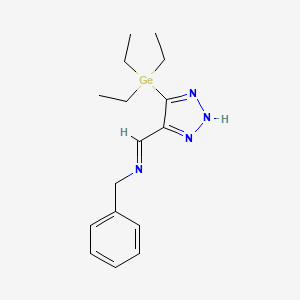![molecular formula C33H29Br2N3O7 B11547280 2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11547280.png)
2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3,4,5-trimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3,4,5-trimethoxybenzoate is a complex organic compound that features multiple functional groups, including bromine atoms, amide groups, and methoxy groups
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,4-Dibrom-6-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 3,4,5-Trimethoxybenzoat umfasst in der Regel mehrere Schritte, die von einfacheren aromatischen Verbindungen ausgehen. Der Prozess kann Folgendes umfassen:
Bromierung: Einführung von Bromatomen in den aromatischen Ring unter Verwendung von Brom oder N-Bromsuccinimid (NBS) unter kontrollierten Bedingungen.
Amidierung: Bildung von Amidbindungen durch die Reaktion von Carbonsäuren oder deren Derivaten mit Aminen.
Methoxylierung: Einführung von Methoxygruppen unter Verwendung von Methanol und einem geeigneten Katalysator.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Fließreaktoren, fortschrittlichen Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2,4-Dibrom-6-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 3,4,5-Trimethoxybenzoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Bromatome können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriummethoxid in Methanol für nukleophile Substitution.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. So können bei der Oxidation Carbonsäuren entstehen, während bei der Reduktion Alkohole oder Amine entstehen können.
Wissenschaftliche Forschungsanwendungen
2,4-Dibrom-6-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 3,4,5-Trimethoxybenzoat hat mehrere wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Potenzieller Einsatz als Leitstruktur für die Entwicklung neuer Medikamente aufgrund seiner komplexen Struktur und funktionellen Gruppen.
Organische Synthese: Verwendet als Zwischenprodukt bei der Synthese anderer komplexer organischer Moleküle.
Materialwissenschaften:
Wirkmechanismus
Der Wirkmechanismus von 2,4-Dibrom-6-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 3,4,5-Trimethoxybenzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3,4,5-trimethoxybenzoate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its complex structure and functional groups.
Organic Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Materials Science:
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2,4-Dibrom-3,6-Dimethylanilin
- 2,6-Dibrom-4-Methylanilin
- Phenol, 2,6-Dibrom-4-methyl-
Einzigartigkeit
2,4-Dibrom-6-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 3,4,5-Trimethoxybenzoat ist einzigartig aufgrund seiner Kombination aus Bromatomen, Amidgruppen und Methoxygruppen, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C33H29Br2N3O7 |
|---|---|
Molekulargewicht |
739.4 g/mol |
IUPAC-Name |
[2,4-dibromo-6-[(E)-[[2-[(2,2-diphenylacetyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C33H29Br2N3O7/c1-42-26-15-22(16-27(43-2)31(26)44-3)33(41)45-30-23(14-24(34)17-25(30)35)18-37-38-28(39)19-36-32(40)29(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-18,29H,19H2,1-3H3,(H,36,40)(H,38,39)/b37-18+ |
InChI-Schlüssel |
KTQGURMZOQOGHF-RQRWGXNHSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-{N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11547207.png)
![(2E,5E)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11547214.png)
![N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11547219.png)
![N'-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11547223.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11547227.png)
![(3E)-N-(3-bromophenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11547232.png)
![2-[(E)-(2-{(2Z)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-4,6-dibromophenyl benzoate](/img/structure/B11547241.png)
![3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11547248.png)
![(3E)-3-{[(3-Chloro-4-nitrophenyl)formamido]imino}-N-(2-ethylphenyl)butanamide](/img/structure/B11547250.png)
![N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B11547265.png)
![N-(3,4-Dichlorophenyl)-N-({N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11547272.png)
![3-(4-Butoxyphenyl)-3-[(4-iodophenyl)amino]-1-(4-methylphenyl)propan-1-one](/img/structure/B11547274.png)
![2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide](/img/structure/B11547281.png)

